5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
Description
Historical Context of Thiadiazole Chemistry
The development of thiadiazole chemistry spans more than two centuries, with foundational discoveries establishing the theoretical and practical framework for contemporary thiadiazole research. The historical trajectory of 1,2,4-thiadiazole chemistry began with its initial description in 1821, marking the earliest recognition of this heterocyclic system. However, the definitive synthesis and characterization of 1,2,4-thiadiazole compounds required significant advances in synthetic methodology and analytical techniques, ultimately achieved in 1955. This extended period between initial description and successful synthesis reflects the complex challenges associated with constructing stable five-membered heterocyclic rings containing both sulfur and nitrogen heteroatoms.
The nomenclature system governing thiadiazole compounds originates from the Hantzsch-Widman nomenclature, which provides systematic naming conventions for heterocyclic structures. This standardized approach enabled consistent identification and classification of thiadiazole isomers, facilitating communication within the scientific community and supporting the systematic exploration of structure-activity relationships. The historical development of thiadiazole chemistry demonstrates the iterative nature of chemical discovery, where early theoretical frameworks required decades of methodological advancement before practical synthetic applications became feasible.
The emergence of natural products containing thiadiazole cores occurred relatively recently in the historical timeline, with the first natural product containing the 1,2,4-thiadiazole core not reported until 1980. Dendrodoin, identified as a cytotoxic product isolated from marine tunicate Dendrodoa grass, represents the inaugural natural thiadiazole compound, demonstrating the biological relevance of these heterocyclic systems. This discovery significantly expanded the perceived importance of thiadiazole chemistry beyond purely synthetic applications, establishing connections between artificial heterocyclic construction and naturally occurring biological systems.
Classification and Position in Heterocyclic Compound Taxonomy
Thiadiazoles occupy a distinctive position within the broader classification of heterocyclic compounds, specifically belonging to the azole subfamily characterized by five-membered rings containing multiple heteroatoms. The structural definition of thiadiazoles requires the presence of one sulfur atom and two nitrogen atoms within the five-membered aromatic ring system, distinguishing them from related heterocycles such as oxadiazoles, which contain oxygen instead of sulfur. This specific heteroatom composition creates unique electronic properties and reactivity patterns that differentiate thiadiazoles from other heterocyclic families.
The thiadiazole family encompasses four distinct constitutional isomers, each defined by the relative positions of the sulfur and nitrogen atoms within the five-membered ring. These isomers include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, with the numerical designations indicating the positions of the heteroatoms according to systematic nomenclature conventions. The compound 5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole belongs specifically to the 1,2,4-thiadiazole isomeric series, where the sulfur atom occupies position 1, and nitrogen atoms occupy positions 2 and 4.
The aromatic character of thiadiazole rings results from the presence of two double bonds and the contribution of sulfur lone pair electrons to the delocalized electron system. This aromaticity confers significant stability to thiadiazole compounds, making them suitable for various synthetic transformations and applications. The electronic properties of the aromatic system also influence the reactivity patterns of substituents attached to the ring, creating opportunities for selective functionalization and derivatization.
Within the heterocyclic taxonomy, thiadiazoles demonstrate particularly close structural relationships to pyrimidines, with the 1,2,4-thiadiazole isomer specifically resembling the ubiquitous pyrimidine moiety. This structural similarity has important implications for biological activity, as compounds containing 1,2,4-thiadiazole cores may interact with biological systems in ways analogous to pyrimidine-containing molecules. The taxonomic position of thiadiazoles thus reflects both their synthetic accessibility and their potential for biological applications.
Molecular Identity and Structural Significance
The molecular structure of this compound represents a sophisticated example of heterocyclic substitution, combining electron-withdrawing and electron-donating substituents to create a compound with distinct electronic properties. The core 1,2,4-thiadiazole ring system provides the fundamental aromatic framework, while the substituents at positions 3 and 5 introduce additional functionality and modify the overall molecular characteristics. The chlorine atom at position 5 functions as an electron-withdrawing group, increasing the electrophilic character of the ring system and potentially enhancing reactivity toward nucleophilic substitution reactions.
The 4-methoxyphenylmethyl substituent at position 3 introduces a more complex structural element, consisting of a benzyl group modified with a methoxy substituent at the para position. This substitution pattern creates an electron-rich aromatic system connected to the thiadiazole core through a methylene bridge, providing flexibility and potentially influencing the overall molecular conformation. The methoxy group contributes electron-donating character to the benzene ring, creating an electronic environment that contrasts with the electron-withdrawing chlorine substituent on the thiadiazole ring.
The structural significance of this particular substitution pattern extends beyond simple electronic effects to include steric considerations and potential intermolecular interactions. The methylene bridge between the thiadiazole and methoxyphenyl rings allows rotational freedom, enabling the molecule to adopt various conformations depending on environmental conditions and intermolecular forces. This conformational flexibility may influence the compound's behavior in different chemical and biological contexts, affecting properties such as solubility, crystal packing, and molecular recognition.
The overall molecular architecture of this compound demonstrates the synthetic versatility available within thiadiazole chemistry, where diverse substitution patterns can be employed to fine-tune molecular properties for specific applications. The combination of aromatic heterocyclic and carbocyclic components creates opportunities for multiple types of intermolecular interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.
Chemical Identifiers and Registry Information
The comprehensive identification of this compound requires multiple chemical identifier systems to ensure unambiguous specification and facilitate database searches and regulatory compliance. The Chemical Abstracts Service registry number provides the primary unique identifier for this compound, designated as 1029718-72-6. This numerical identifier serves as the definitive reference for the compound across various chemical databases and regulatory systems, ensuring consistent identification regardless of nomenclature variations or structural representation methods.
The molecular formula C₁₀H₉ClN₂OS provides a concise representation of the compound's atomic composition, indicating the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. This empirical formula enables rapid calculation of molecular properties and serves as a fundamental descriptor for database searches and chemical inventory management. The molecular weight corresponding to this formula is 240.71 grams per mole, providing essential information for stoichiometric calculations and analytical applications.
Table 1: Chemical Identifiers for this compound
The International Union of Pure and Applied Chemistry name follows systematic nomenclature conventions, explicitly identifying the substitution pattern and heterocyclic core structure. This systematic name provides unambiguous structural information that can be interpreted by chemists familiar with standard nomenclature rules, facilitating communication and documentation in scientific literature. The International Chemical Identifier represents a more comprehensive structural description, encoding connectivity and stereochemical information in a standardized format suitable for computational applications.
The Simplified Molecular Input Line Entry System provides a linear text representation of the molecular structure, enabling efficient database storage and computational processing while maintaining complete structural information. These various identifier systems collectively ensure that this compound can be accurately specified and retrieved across different chemical information systems, supporting research, regulatory, and commercial applications requiring precise compound identification.
Properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZZMAZKGHBNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiosemicarbazide Precursors
- The initial step involves synthesizing 4-chlorobenzoylthiosemicarbazide derivatives by reacting appropriate benzoyl chlorides with thiosemicarbazide.
- Purity and identity are confirmed by melting point analysis and chromatographic methods such as TLC and HPLC.
- This step provides the key intermediate for subsequent cyclization to the thiadiazole ring.
Formation of 2-Amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles
- The thiosemicarbazide precursors undergo cyclization under reflux in acetonitrile or ethanol to yield 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.
- This step is critical for establishing the thiadiazole core with the 5-chloro substituent on the phenyl ring.
- The reaction conditions (solvent, temperature, time) are optimized to maximize yield and purity.
Introduction of the (4-Methoxyphenyl)methyl Group
- The 3-position substitution with the (4-methoxyphenyl)methyl group is typically achieved by reacting the 5-chloro-1,2,4-thiadiazole intermediate with an appropriate benzyl halide or benzyl isothiocyanate derivative.
- This reaction is conducted in ethanol or acetonitrile under reflux or mild heating to facilitate nucleophilic substitution.
- The use of isothiocyanates in the final step allows formation of thiourea intermediates that cyclize to the target thiadiazole derivatives.
Cyclization and Final Purification
- The cyclization step to close the thiadiazole ring is often promoted by strong acids such as sulfuric acid, followed by neutralization and crystallization.
- The final compound is isolated by filtration and recrystallized from ethanol or other solvents to achieve high purity.
- Analytical techniques such as melting point determination, NMR spectroscopy, and chromatographic purity checks (TLC, HPLC) confirm the structure and purity of the final product.
Representative Synthetic Route and Conditions
Detailed Research Findings and Analytical Data
- Purity Assessment: The synthesized compounds consistently show purity confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with melting points matching literature values closely.
- Spectroscopic Characterization: Proton nuclear magnetic resonance (1H-NMR) spectra confirm the presence of characteristic aromatic and methoxy protons, as well as thiadiazole ring protons, supporting successful synthesis.
- Yield Optimization: Reaction temperature, solvent choice, and reaction time are critical parameters. For example, reflux in ethanol for 3-4 hours typically yields optimal conversion without significant side reactions.
- Cyclization Efficiency: The use of strong acid catalysts such as sulfuric acid enhances cyclization efficiency, facilitating the formation of the thiadiazole ring from thiosemicarbazide precursors.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol, Acetonitrile, DMF | Influences solubility and reaction rate |
| Temperature | Reflux (~78°C for ethanol), 50-120°C (DMF) | Higher temps increase rate but may cause side reactions |
| Reaction Time | 3-12 hours | Longer times improve yield but risk decomposition |
| Catalyst | Sulfuric acid (H2SO4) | Promotes cyclization to thiadiazole ring |
| Purification | Recrystallization from ethanol | Enhances purity and crystallinity |
| Analytical Techniques | TLC, HPLC, NMR, Melting Point | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and other reduced derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer properties. For example, compounds containing the 1,2,4-thiadiazole moiety have been synthesized and tested against various cancer cell lines. A study highlighted the synthesis of several 1,2,4-thiadiazole derivatives that showed potent cytotoxic effects against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines. One derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong growth inhibition .
2. Antiepileptic Potential:
The compound's structural similarity to other known anticonvulsants suggests potential antiepileptic activity. Research involving related thiadiazole derivatives has shown promising results in protecting against seizures in animal models. For instance, specific derivatives exhibited significant protection rates in maximal electroshock (MES) and pentylenetetrazol (PTZ) models .
3. Anti-inflammatory Properties:
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that modifications on the thiadiazole ring can enhance anti-inflammatory activity through various mechanisms, including inhibition of pro-inflammatory cytokines .
Synthetic Applications
1. Synthesis of New Derivatives:
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole serves as a precursor for synthesizing novel compounds with enhanced biological activities. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times when creating substituted thiadiazoles .
2. Catalytic Applications:
The compound can also be utilized in catalytic processes due to its ability to act as a ligand in metal-catalyzed reactions. This application is particularly relevant in organic synthesis where thiadiazoles can facilitate various transformations .
Case Study 1: Anticancer Evaluation
A comprehensive study synthesized multiple derivatives of this compound and evaluated their anticancer activity against several human cancer cell lines. The results indicated that structural modifications significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against targeted cancer types.
Case Study 2: Antiepileptic Activity
In a comparative study assessing the anticonvulsant properties of various thiadiazole derivatives, this compound was included in the screening process. The findings demonstrated that compounds with similar structures provided substantial protection against induced seizures in rodent models.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The target compound’s 4-methoxybenzyl group provides moderate electron donation, contrasting with the stronger electron-withdrawing effects of halogens in analogs like 5-chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole .
Physicochemical and Crystallographic Properties
- Crystal Packing : Isostructural analogs (e.g., compounds 4 and 5 in ) show similar conformations but divergent packing due to halogen size (Cl vs. F), suggesting the target compound’s methoxy group may facilitate hydrogen bonding .
- Thermal Stability : Thiadiazoles with aryl groups (e.g., 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives .
Biological Activity
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole class, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies.
This compound can be synthesized through the cyclization of 4-methoxybenzoyl chloride with thiosemicarbazide under specific conditions, often utilizing phosphorus oxychloride as a chlorinating agent. This method yields a high-purity product suitable for biological testing .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited an IC50 value of 0.28 µg/mL, indicating potent antiproliferative activity .
- A549 (lung cancer) : Demonstrated effective growth inhibition with an IC50 value of 0.52 µg/mL .
- MV4-11 (leukemia) : In vitro tests revealed substantial antiproliferative effects against this cell line .
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, thereby interfering with mitotic processes in cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. Studies indicate that these compounds exhibit activity against both bacterial and fungal strains:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Demonstrated antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the chloro and methoxy groups on the phenyl ring enhances its cytotoxic properties. Modifications in these substituents can lead to variations in potency and selectivity towards different cancer types .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study by Alam et al. (2011) : Investigated a series of 1,3,4-thiadiazoles showing significant growth suppression across multiple human cancer cell lines. The study emphasized the importance of substituent nature on the phenyl ring for enhancing anticancer activity .
- Research on Antimicrobial Properties : A comprehensive study demonstrated that various thiadiazole derivatives exhibited broad-spectrum antibacterial activity. The findings suggest that these compounds could serve as templates for developing new antimicrobial agents .
Data Summary
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole, and how can reaction conditions be optimized?
Methodological Answer: A primary route involves cyclocondensation reactions of hydrazine derivatives with thiadiazole precursors. For example, treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methoxyphenylhydrazine hydrochloride under reflux in ethanol yields derivatives with methoxy-substituted indole moieties . Optimization strategies include:
- Temperature control : Elevated temperatures (70–80°C) improve cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield purity .
Table 1: Comparison of Reaction Conditions
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: Structural confirmation requires multi-technique validation:
- Spectral Analysis :
- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR : Stretching vibrations for C-Cl (650–750 cm) and C=N (1600–1650 cm) confirm core functionality.
Advanced Research Questions
Q. What advanced computational methods predict the biological activity of thiadiazole derivatives?
Methodological Answer: Computational approaches include:
- Molecular Docking : Screens binding affinities to targets (e.g., carbonic anhydrase IX). Triazole-thiadiazole hybrids show strong interactions with catalytic zinc ions in docking studies .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity. Electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .
Q. How should researchers address contradictions in product formation when synthesizing thiadiazole derivatives under varying conditions?
Methodological Answer: Contradictions arise from divergent reaction pathways. For example, phenylhydrazine yields unexpected pyrazole byproducts alongside indole derivatives due to competing cyclization mechanisms . Resolution strategies:
- Mechanistic Studies : Use isotopic labeling (N) or intermediate trapping to identify pathways.
- Substituent Effects : Electron-donating groups (e.g., -OCH) favor indole formation, while electron-withdrawing groups promote pyrazole side products .
- In Situ Monitoring : Real-time FT-IR or Raman spectroscopy tracks intermediate species .
Q. What strategies are effective for synthesizing and characterizing S-derivatives of thiadiazole compounds?
Methodological Answer: S-derivatives are synthesized via nucleophilic substitution or thiol-ene reactions:
Q. How do structural modifications at specific positions of the thiadiazole core influence physicochemical properties?
Methodological Answer: Substituent effects are critical for tuning properties:
- Position 3 : Chlorine atoms enhance electrophilicity, improving reactivity in cross-coupling reactions .
- Position 5 : Methoxybenzyl groups increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
- Bioisosteric Replacement : Replacing -OCH with -CF improves metabolic stability but reduces solubility .
Table 2: Substituent Effects on Key Properties
| Substituent | Position | logP | Bioactivity (IC, μM) | Reference |
|---|---|---|---|---|
| -Cl | 3 | 2.1 | 12.5 (Anticancer) | |
| -OCH | 4 | 1.8 | 18.3 (Antibacterial) | |
| -CF | 5 | 2.5 | 9.7 (Antifungal) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
